Catechol mono(dihydrogen phosphonate)
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Overview
Description
Catechol mono(dihydrogen phosphonate) is a compound that belongs to the catechol family, which is characterized by the presence of a benzene ring with two hydroxyl groups in adjacent positions. The addition of a dihydrogen phosphonate group to the catechol structure introduces unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catechol mono(dihydrogen phosphonate) can be synthesized through several methods. One common approach involves the reaction of catechol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of phosphonate esters, which are reacted with catechol in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of catechol mono(dihydrogen phosphonate) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Catechol mono(dihydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound back to catechol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized catechol derivatives .
Scientific Research Applications
Catechol mono(dihydrogen phosphonate) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of catechol mono(dihydrogen phosphonate) involves its ability to interact with various molecular targets. The dihydrogen phosphonate group can form strong bonds with metal ions, making it an effective ligand in coordination complexes . Additionally, the hydroxyl groups in the catechol structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to catechol mono(dihydrogen phosphonate) include other catechol derivatives with different functional groups, such as catechol mono(methyl phosphonate) and catechol mono(ethyl phosphonate) . These compounds share similar chemical properties but differ in their specific reactivity and applications.
Uniqueness
What sets catechol mono(dihydrogen phosphonate) apart is its unique combination of the catechol structure with the dihydrogen phosphonate group. This combination imparts distinct chemical properties, such as enhanced reactivity with metal ions and potential for diverse applications in various fields .
Conclusion
Catechol mono(dihydrogen phosphonate) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study and application in various scientific and industrial contexts.
Properties
Molecular Formula |
C6H8O5P+ |
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Molecular Weight |
191.10 g/mol |
IUPAC Name |
benzene-1,2-diol;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1 |
InChI Key |
ZJDJFMUCTDCJDH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.O[P+](=O)O |
Origin of Product |
United States |
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